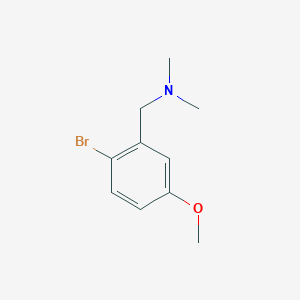
2-Bromo-5-methoxy-N,N-dimethylbenzylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-methoxy-N,N-dimethylbenzylamine is a chemical compound with the molecular formula C10H14BrNO . It has an average mass of 244.128 Da and a monoisotopic mass of 243.025864 Da . The IUPAC name for this compound is N-(2-bromo-5-methoxybenzyl)-N,N-dimethylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14BrNO/c1-12(2)7-8-6-9(13-3)4-5-10(8)11/h4-6H,7H2,1-3H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 244.13 . It is a solid at room temperature . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Metabolism in Biological Systems
The metabolism of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine and related compounds has been studied in various biological systems. For instance, Kanamori et al. (2002) investigated the in vivo metabolism of a similar compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats. They identified multiple metabolites, suggesting complex metabolic pathways involving deamination and acetylation (Kanamori et al., 2002).
Application in Photodynamic Therapy
A study by Pişkin, Canpolat, and Öztürk (2020) highlighted the potential use of related compounds in photodynamic therapy for cancer treatment. They synthesized and characterized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating its utility as a Type II photosensitizer due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Analytical and Forensic Chemistry
In forensic chemistry, the analysis of related compounds has been crucial for understanding their properties and effects. Abiedalla et al. (2021) conducted GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines, providing insights into their chemical structure and potential psychoactive properties (Abiedalla, Almalki, Deruiter, & Clark, 2021).
Synthesis of Heterocyclic Compounds
Kametani et al. (1971) explored the synthesis of heterocyclic compounds, including a study on the photolytic intramolecular cyclization of related bromo-benzylamines. This research contributes to the broader field of organic synthesis and the development of novel pharmaceuticals (Kametani, Kohno, Shibuya, & Fukumoto, 1971).
Serotonin Receptor Affinity
Rangisetty et al. (2001) investigated phenylethylamines similar to this compound, discovering that certain derivatives unexpectedly showed high-affinity antagonist characteristics towards 5-HT(2A) serotonin receptors. This finding is significant in the context of neuropsychopharmacology and drug design (Rangisetty, Dukat, Dowd, Herrick-Davis, Dupre, Gadepalli, Teitler, Kelley, Sharif, & Glennon, 2001).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
Mécanisme D'action
Target of Action
Mode of Action
The compound’s structure suggests that the bromine and methoxy groups can participate in various substitution reactions. The amine group can act as a nucleophile or a base, depending on the reaction conditions.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Result of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other chemical entities can affect the compound’s reactivity and its interactions with biological targets.
Analyse Biochimique
Biochemical Properties
2-Bromo-5-methoxy-N,N-dimethylbenzylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, potentially inhibiting or modifying their activity .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, this compound can alter gene expression patterns, leading to changes in the production of specific proteins that are vital for cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of these targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity or other adverse reactions. Threshold effects have been observed, where a specific dosage level triggers significant biological responses . High doses of this compound can result in toxic effects, such as liver damage or disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound’s effects on metabolic flux and metabolite levels are also noteworthy, as it can alter the balance of metabolic pathways in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound is transported across cell membranes by specific transporters and can bind to various proteins that facilitate its distribution . Its localization within cells can influence its activity and function, with accumulation in certain cellular compartments potentially leading to enhanced or prolonged effects .
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its presence in particular subcellular locations can affect its interactions with other biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
1-(2-bromo-5-methoxyphenyl)-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-12(2)7-8-6-9(13-3)4-5-10(8)11/h4-6H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYPJJLCQWNEKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397344 |
Source


|
| Record name | 2-Bromo-5-methoxy-N,N-dimethylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10126-37-1 |
Source


|
| Record name | 2-Bromo-5-methoxy-N,N-dimethylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Benzoyloxy)ethyl]-3-chloro-1,3-dihydro-2H-indol-2-one](/img/structure/B160317.png)
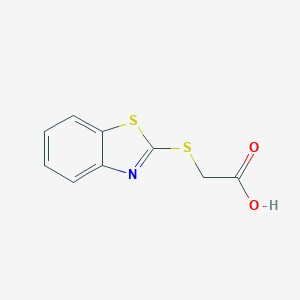
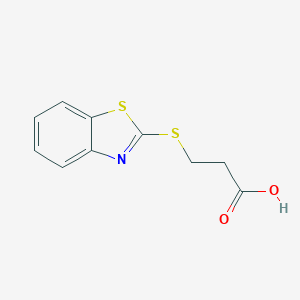
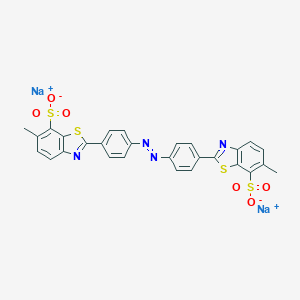
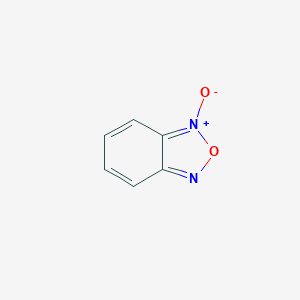
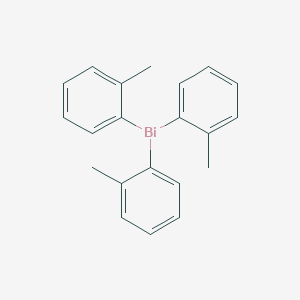
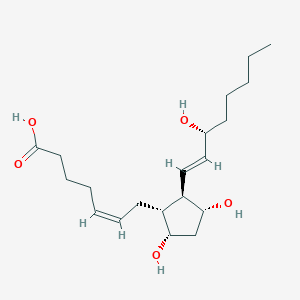


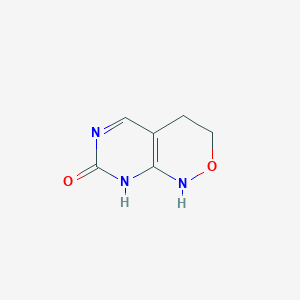

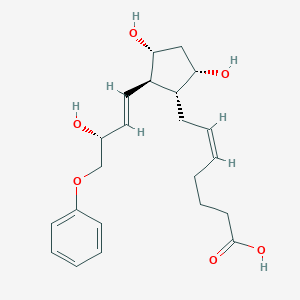
![1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine](/img/structure/B160340.png)
